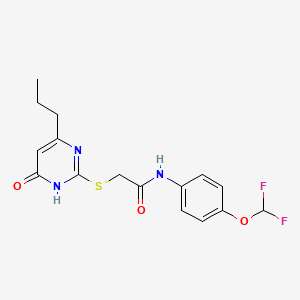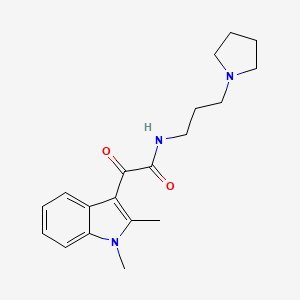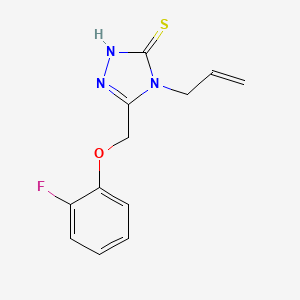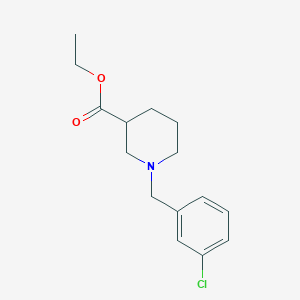
Mmp-9-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMP-9-IN-1 是一种针对基质金属蛋白酶-9 (MMP-9) 的特异性抑制剂。 与其他 MMP 不同,它选择性地靶向 MMP-9 的血红素结合蛋白 (PEX) 结构域 。MMP-9 在细胞外基质重塑和组织稳态中起着至关重要的作用。
作用机制
MMP-9-IN-1 通过特异性结合其 PEX 结构域来抑制 MMP-9。这阻止了 MMP-9 降解细胞外基质成分,从而影响组织重塑和疾病进展。
生化分析
Biochemical Properties
Mmp-9-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of MMP-9. MMP-9 is a zinc-dependent endopeptidase that degrades various components of the extracellular matrix, such as collagen and elastin. By binding to the hemopexin domain of MMP-9, this compound prevents the enzyme from interacting with its substrates, thereby inhibiting its proteolytic activity . This interaction is highly specific, as this compound does not affect other matrix metalloproteinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, such as HT-1080 and MDA-MB-435, this compound inhibits cell proliferation by blocking MMP-9 activity . This inhibition affects cell signaling pathways involved in cell migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, this compound influences gene expression related to extracellular matrix remodeling and inflammation, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hemopexin domain of MMP-9, which is essential for the enzyme’s interaction with extracellular matrix components. By occupying this domain, this compound prevents MMP-9 from binding to and degrading its substrates . This inhibition leads to a decrease in the proteolytic activity of MMP-9, thereby reducing the breakdown of extracellular matrix proteins and modulating various cellular processes, including cell migration, invasion, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of MMP-9 activity, leading to prolonged effects on cellular function and extracellular matrix remodeling . The compound may undergo degradation under certain conditions, which could affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MMP-9 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal tissue function and overall health . Studies in animal models have demonstrated that this compound can significantly reduce tumor growth and metastasis at optimal dosages, highlighting its potential as a therapeutic agent .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MMP-9 activity. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix degradation and remodeling . By inhibiting MMP-9, this compound affects the metabolic flux of various substrates, leading to changes in metabolite levels and overall cellular metabolism . These effects are crucial for understanding the compound’s role in modulating physiological and pathological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound accumulates in areas where MMP-9 is active, such as the extracellular matrix and sites of tissue remodeling . This targeted distribution enhances the compound’s efficacy in inhibiting MMP-9 activity and modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the extracellular matrix and other compartments where MMP-9 is active . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its sites of action . By localizing to these specific areas, this compound effectively inhibits MMP-9 activity and modulates extracellular matrix remodeling and cellular processes .
准备方法
合成路线:: MMP-9-IN-1 的合成路线涉及多个步骤。虽然我没有有关具体合成路径的详细信息,但它通常包括组装最终化合物的化学转化。
反应条件:: 反应条件可能根据采用的特定合成策略而有所不同。研究人员经常优化反应参数,如温度、溶剂和催化剂,以实现高产率。
工业生产:: 对于工业规模生产,this compound 可以使用大型反应合成。公司可以采用连续流动工艺或间歇反应来高效地生产这种化合物。
化学反应分析
反应类型:: MMP-9-IN-1 可能经历各种化学反应,包括氧化、还原和取代。这些反应改变了其结构和性质。
常见试剂和条件::氧化: 可以使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂。
还原: 可以使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 可能发生具有适当离去基团的亲核取代反应。
主要产物:: 这些反应过程中形成的主要产物将是具有改变的官能团或立体化学的 this compound 衍生物。
科学研究应用
MMP-9-IN-1 在各个科学学科中具有多种应用:
化学: 研究人员研究其反应性、稳定性和与其他分子的相互作用。
生物学: 它可能影响细胞迁移、组织再生和伤口愈合。
医学: 正在研究其在癌症、炎症和组织修复中的潜在治疗用途。
工业: 公司正在探索其在药物开发和生物材料中的作用。
相似化合物的比较
虽然我没有直接列出类似的化合物,但研究人员经常将 MMP-9-IN-1 与其他 MMP 抑制剂进行比较。其独特之处在于它选择性地靶向 MMP-9,这与广谱抑制剂区分开来。
请记住,this compound 是一种很有前途的化合物,在各个领域都有潜在的应用。进一步的研究将揭示其全部功能和影响
属性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRRVUORWPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3017628.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)



![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide](/img/structure/B3017648.png)
